molecular formula C11H14N2O B3323283 4,4'-Dimethylaminorex, cis- CAS No. 1632031-39-0

4,4'-Dimethylaminorex, cis-

Cat. No. B3323283
CAS RN: 1632031-39-0
M. Wt: 190.24 g/mol
InChI Key: NPILLHMQNMXXTL-WPRPVWTQSA-N
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Description

4,4’-Dimethylaminorex, also known as 4,4’-DMAR or “Serotoni”, is a psychostimulant and entactogen designer drug . It is related to aminorex, 4-methylaminorex, and pemoline . It was first detected in the Netherlands in December 2012 and has been sold as a designer drug around Europe since mid-2013 .


Synthesis Analysis

The synthesis of 4,4’-Dimethylaminorex involves bromination of the 3,4-methylenedioxypropiophenone precursor . The metabolic profile of 4,4’-Dimethylaminorex was characterized using both in vitro and in vivo models .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethylaminorex is 4-Methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine . Its molecular formula is C11H14N2O and its molar mass is 190.246 g·mol−1 .


Chemical Reactions Analysis

The phase I and II metabolic pathways of 4,4’-Dimethylaminorex were characterized to select the markers of intake . The phase I metabolic reactions included hydrolysis, carboxylation, hydroxylation, and carbonylation . Once formed, the phase I metabolites underwent extensive conjugation .

Scientific Research Applications

  • Toxicological Effects in Mice : Tirri et al. (2021) conducted a study investigating the toxic effects of cis-4,4'-Dimethylaminorex in mice. They found that the cis stereoisomer induced various symptoms including psychomotor agitation, sweating, salivation, hyperthermia, aggression, convulsions, and death. The study highlighted the severity of the toxic effects of this substance, especially when combined with its trans stereoisomer (Tirri et al., 2021).

  • Monoamine Transporter Activity : McLaughlin et al. (2015) focused on synthesizing and characterizing cis-4,4'-Dimethylaminorex and its effects on monoamine transporters. The study revealed that cis-4,4'-DMAR and its isomers were potent in releasing agents at dopamine and norepinephrine transporters, indicating a high potential for severe side effects at high doses (McLaughlin et al., 2015).

  • Interaction with Monoamine Transporters : Maier et al. (2018) investigated how cis-4,4'-Dimethylaminorex interacts with human monoamine transporters. They found that it inhibited uptake mediated by dopamine, norepinephrine, and serotonin transporters, suggesting its role as a non-selective monoamine releasing agent. This might be linked to its associated fatalities and potential long-term neurotoxic effects (Maier et al., 2018).

  • Metabolic Profiling : Chieffi et al. (2020) carried out a study to characterize the metabolic pathways of 4,4'-Dimethylaminorex. The research was focused on identifying suitable markers of intake for this psychoactive substance in urine samples, which is crucial for its identification in forensic toxicology (Chieffi et al., 2020).

  • Pharmacological Characterization : Rickli et al. (2019) assessed the pharmacological profiles of 4,4'-Dimethylaminorex and its analogs, focusing on their effects on monoamine transporters and receptors. The study concluded that 4,4'-DMAR has psychoactive properties and serotonergic toxicity comparable to MDMA, and it may be more potent (Rickli et al., 2019).

Mechanism of Action

4,4’-DMAR acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively .

Safety and Hazards

4,4’-DMAR has been linked to at least 31 deaths in Hungary, Poland, and the UK by February 2014, mostly when consumed in combination with other drugs . It is a Schedule I controlled substance in the US as of November 8, 2021 . It is also considered harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4S,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILLHMQNMXXTL-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=N1)N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345892
Record name rel-(4R,5S)-4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1632031-39-0
Record name 4,4'-Dimethylaminorex, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632031390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(4R,5S)-4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIMETHYLAMINOREX, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9NBG680PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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